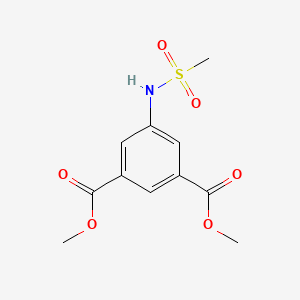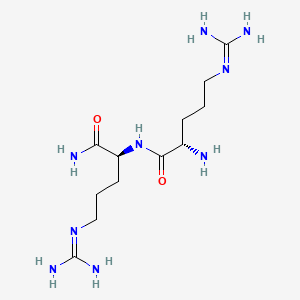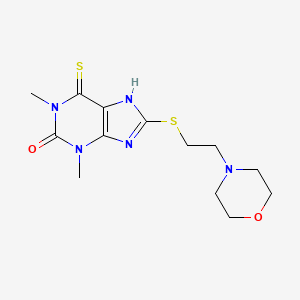
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethenyl and dimethylmethanamine groups attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, materials science, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common method is the Witting-Horner reaction, which is used to introduce the ethenyl groups onto the benzene ring. This reaction involves the use of phosphonium ylides and aldehydes under basic conditions to form the desired ethenyl-substituted benzene derivatives .
Another approach is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the ethenyl groups in a regioselective manner .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation reactions in the presence of palladium or platinum catalysts to form the corresponding ethyl-substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typical reagents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dimethylmethanamine moiety can form hydrogen bonds and electrostatic interactions with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(ethenyl)benzene: Similar structure but with ethenyl groups at the 1,4-positions.
1,2-bis(ethynyl)benzene: Contains ethynyl groups instead of ethenyl groups.
1-(2-ethenylphenyl)-N,N-dimethylmethanamine: Lacks the second ethenyl group on the benzene ring.
Uniqueness
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both ethenyl and dimethylmethanamine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.C10H10/c1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h4-8H,1,9H2,2-3H3;3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCJDTFYONDHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984021 | |
| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65405-58-5 | |
| Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl-, polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















